molecular formula C10H16N4OS B5514799 N-cyclohexyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide

N-cyclohexyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide

Cat. No.: B5514799
M. Wt: 240.33 g/mol
InChI Key: FKSCOZSUODMJCP-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide is a compound that belongs to the class of 1,2,4-triazole derivatives.

Preparation Methods

The synthesis of N-cyclohexyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide typically involves the reaction of cyclohexylamine with 2-chloroacetyl chloride to form N-cyclohexyl-2-chloroacetamide. This intermediate is then reacted with 1H-1,2,4-triazole-5-thiol under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine .

Comparison with Similar Compounds

N-cyclohexyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-cyclohexyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4OS/c15-9(6-16-10-11-7-12-14-10)13-8-4-2-1-3-5-8/h7-8H,1-6H2,(H,13,15)(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSCOZSUODMJCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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